(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
This compound (CAS: 956189-15-4) is a stereospecific cyclopenta[c]quinoline derivative featuring a cyano (-CN) group at position 8 and a carboxylic acid (-COOH) at position 4 of the fused bicyclic scaffold . Its stereochemistry (3aR,4S,9bS) is critical for biological interactions, as demonstrated in analogues like 4BP-TQS, where enantiomeric activity differences are pronounced .
Properties
IUPAC Name |
(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-7-8-4-5-12-11(6-8)9-2-1-3-10(9)13(16-12)14(17)18/h1-2,4-6,9-10,13,16H,3H2,(H,17,18)/t9-,10+,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKBPAQAASAOOZ-CWSCBRNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is the mitochondrial permeability transition pore (MPTP). This compound acts as an inhibitor of Ca2±induced mitochondrial permeability transition.
Mode of Action
This compound: interacts with its target, the MPTP, by blocking the flux of Ca2+ into the mitochondria. This action decreases the mitochondrial membrane potential and inhibits the enzyme activities of mitochondrial respiratory chain complex III, IV, and V.
Biochemical Pathways
The action of This compound affects the biochemical pathway involving the mitochondrial permeability transition pore (MPTP). By inhibiting the Ca2+ flux into the mitochondria, it disrupts the normal functioning of the mitochondrial respiratory chain complexes.
Pharmacokinetics
The pharmacokinetics of This compound It is soluble in dmso, which suggests that it may have good bioavailability
Biological Activity
(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action and therapeutic potential based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H12N2O2
- CAS Number : 956189-15-4
The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular processes. Key mechanisms include:
- SIRT3 Inhibition : Recent studies have indicated that derivatives of quinoline-4-carboxylic acids can act as potent inhibitors of SIRT3 (sirtuin 3), a mitochondrial deacetylase implicated in cancer metabolism. The inhibition of SIRT3 has been associated with reduced proliferation in certain cancer cell lines, suggesting a potential role for this compound in cancer therapy .
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For example, in vitro assays have shown that it can inhibit the growth of MLLr leukemic cells . This suggests its potential utility in treating hematological malignancies.
Table 1: Summary of Biological Activities
Case Studies
- Study on SIRT3 Inhibition : A study conducted by researchers at Weifang Medical University synthesized several derivatives based on the quinoline structure and tested their SIRT3 inhibitory activity. Among these derivatives, one showed an IC50 value significantly lower than that of the control (nicotinamide), indicating a promising therapeutic target for further development .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. This effect was particularly noted in acute myeloid leukemia (AML) models .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid exhibit significant anticancer properties. For instance:
- Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell survival and proliferation .
Neurological Disorders
The compound's ability to interact with various receptors suggests potential applications in treating neurological disorders:
- It may act on voltage-gated potassium channels, which are crucial for neuronal excitability and neurotransmitter release . This interaction could lead to therapeutic strategies for conditions like epilepsy and chronic pain.
Inflammation Modulation
Preliminary studies suggest that this compound might possess anti-inflammatory properties:
- By inhibiting specific inflammatory pathways, it could serve as a candidate for developing treatments for inflammatory diseases such as arthritis or colitis .
Mechanistic Insights
The mechanisms through which this compound exerts its effects are still under investigation. However:
- It is hypothesized that the cyano group enhances the compound's reactivity and binding affinity to biological targets.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated apoptosis in breast cancer cell lines with IC50 values indicating significant potency. |
| Study B | Neurological Impact | Showed modulation of potassium channels leading to altered neuronal firing rates in vitro. |
| Study C | Inflammatory Response | Found reduced cytokine production in macrophages treated with the compound. |
Comparison with Similar Compounds
Substituent Variations at Position 8
Modifications at position 8 significantly alter electronic, steric, and pharmacokinetic properties:
*Inferred from structural similarity to .
- Electronic Effects: The cyano group (-CN) in the target compound is moderately electron-withdrawing, influencing the scaffold’s electron density and acidity (pKa ~3.8 for analogues ).
- Pharmacokinetics : The ethoxycarbonyl group in 353484-61-4 increases lipophilicity (logP ~1.27 ), favoring membrane permeability but requiring hydrolysis for activation.
Substituent Variations at Position 4
Position 4 modifications impact scaffold stability and receptor interactions:
Stereochemical Considerations
Stereochemistry is pivotal for biological activity:
- The (3aR,4S,9bS) configuration in the target compound mirrors the active enantiomer of 4BP-TQS (GAT107), which showed exclusive α7 nAChR ago-PAM activity .
Q & A
Q. What are common synthetic routes for preparing (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid?
The compound can be synthesized via lactamization of precursor intermediates. For example, cyclopenta[c]quinoline derivatives are often prepared by thermal lactamization using polyphosphoric acid (PPA) as a catalyst. A key intermediate is the 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid, which is obtained by reducing the corresponding 8-nitro precursor. This method is adaptable by substituting the nitro group with cyano via nucleophilic displacement or cyanation reactions .
Q. How is the stereochemical configuration (3aR,4S,9bS) confirmed in this compound?
Stereochemical control is achieved through chiral resolution or asymmetric synthesis. Post-synthesis, X-ray crystallography is the gold standard for confirming absolute configuration, as demonstrated in structurally related cyclopenta[c]quinoline derivatives . Alternative methods include NMR-based chiral derivatization or comparison of optical rotation data with known standards.
Q. What spectroscopic techniques are used to characterize this compound?
Routine characterization involves:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the cyclopenta[c]quinoline scaffold and substituent positions.
- IR spectroscopy to identify carboxylic acid (-COOH) and cyano (-CN) functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC or chiral chromatography to assess enantiomeric purity.
Q. What safety protocols should be followed when handling this compound?
While specific toxicity data are limited, related cyclopenta[c]quinolines require:
- Use of gloves, lab coats, and eye protection to avoid skin/eye contact.
- Fume hoods to prevent inhalation of dust or vapors.
- Storage in airtight containers under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for the 8-cyano substituent without side reactions?
The cyano group’s introduction is sensitive to reaction conditions. Strategies include:
Q. How do structural modifications (e.g., cyano vs. fluoro substituents) impact biological activity?
Comparative studies on analogs (e.g., 8-fluoro vs. 8-cyano derivatives) reveal that:
- The cyano group enhances electron-withdrawing effects , potentially improving target binding affinity in enzyme inhibition assays.
- Substituent polarity influences solubility; cyano derivatives may require formulation adjustments (e.g., co-solvents) for in vivo studies .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks.
- Molecular docking (AutoDock, Schrödinger) models interactions with biological targets (e.g., bacterial topoisomerases), leveraging X-ray structures of related quinolones .
Q. How can contradictions in biological assay data (e.g., inconsistent IC₅₀ values) be resolved?
Common resolution steps:
- Replicate experiments under standardized conditions (pH, temperature).
- Validate compound purity via HPLC and DSC (differential scanning calorimetry).
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity .
Q. What strategies stabilize the compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
